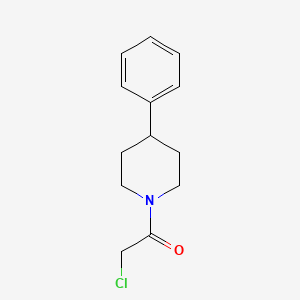

1-(Chloroacetyl)-4-phenylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidine ring is a recurring motif in numerous approved drugs, highlighting its importance to the pharmaceutical industry. nih.govexlibrisgroup.com This heterocycle is a key building block in the synthesis of a wide range of medicinal agents, including analgesics, antihistamines, and antipsychotics. exlibrisgroup.comwikipedia.org The versatility of the piperidine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. nih.govnih.gov Its three-dimensional structure provides a robust framework for orienting substituents in precise spatial arrangements, facilitating optimal interactions with biological targets such as enzymes and receptors. nih.govacs.org The widespread occurrence of the piperidine nucleus in natural products, such as alkaloids, further attests to its evolutionary selection as a biocompatible and effective pharmacophore. acs.org

The 4-phenylpiperidine (B165713) substructure, in particular, is a well-established pharmacophore in the development of opioid receptor modulators and other central nervous system (CNS) active agents. wikipedia.orgnih.gov The phenyl group at the 4-position often plays a crucial role in receptor binding and can significantly influence the compound's pharmacological profile. acs.orgnih.gov

Role of N-Acylation in Modulating Biological Interactions of Piperidine Derivatives

N-acylation, the introduction of an acyl group onto the nitrogen atom of the piperidine ring, is a powerful strategy for modifying the biological properties of piperidine derivatives. nih.govacs.org This modification can profoundly impact a compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Furthermore, the nature of the acyl group can directly affect the molecule's interaction with its biological target. acs.org For instance, N-acylation can introduce new binding interactions, alter the conformation of the piperidine ring, or modulate the basicity of the nitrogen atom, all of which can lead to changes in potency and selectivity. acs.orgnih.gov In some cases, N-acylation of the piperidine nitrogen has been shown to decrease the potency for certain targets, such as acetylcholinesterase. nih.gov

The chloroacetyl group, a reactive electrophilic moiety, is of particular interest in the context of N-acylation. chemicalbook.comresearchgate.net Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool for designing irreversible inhibitors and chemical probes for target identification and validation studies. mdpi.com

Overview of Research Trajectories for Chloroacetyl-Substituted Piperidines

Research into chloroacetyl-substituted piperidines has followed several key trajectories. A primary focus has been on their synthesis and the exploration of their reactivity. The chloroacetyl group serves as a versatile chemical handle for further molecular elaboration through nucleophilic substitution reactions. chemicalbook.commdpi.com This allows for the creation of diverse libraries of compounds for biological screening.

Another significant area of investigation is the biological activity of these compounds. The electrophilic nature of the chloroacetyl group has prompted studies into their potential as enzyme inhibitors, particularly those with a nucleophilic residue in their active site. taylorandfrancis.com Research has explored their potential as anticancer agents and inhibitors of bacterial secretion systems. The development of novel analytical methods to study the reactions of chloroacetyl-modified compounds with biological molecules is also an active area of research. mdpi.com

Chemical Profile of 1-(Chloroacetyl)-4-phenylpiperidine

| Property | Value |

| Molecular Formula | C14H17ClN2O2 |

| Molecular Weight | 280.75 g/mol |

| Appearance | Solid |

| CAS Number | 87358-96-1 |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The synthesis of 1-(chloroacetyl)-4-phenylpiperidine typically involves the acylation of 4-phenylpiperidine with chloroacetyl chloride. researchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The reactivity of 1-(chloroacetyl)-4-phenylpiperidine is dominated by the electrophilic nature of the chloroacetyl group. chemicalbook.com The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including the synthesis of amides, esters, and other derivatives through reaction with amines, alcohols, and other nucleophiles. chemicalbook.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-phenylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQBZDZYDIVNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloroacetyl 4 Phenylpiperidine and Its Analogues

N-Alkylation Strategies for Piperidine (B6355638) Ring Functionalization

Functionalization of the piperidine nitrogen is a key step in the synthesis of diverse derivatives. This can be achieved through several N-alkylation strategies, which introduce various substituents onto the nitrogen atom. This functionalization is essential for creating precursors that can then be used to synthesize a range of analogues. nih.govresearchgate.net

Reductive Amination Approaches

Reductive amination is a highly effective and controlled method for N-alkylation, preventing the over-alkylation that can occur with other methods. masterorganicchemistry.com This process involves the reaction of a primary or secondary amine, such as 4-phenylpiperidine (B165713), with a ketone or aldehyde. masterorganicchemistry.comdesigner-drug.com An imine intermediate is formed, which is then reduced to the corresponding N-alkylated amine. masterorganicchemistry.comsciencemadness.org

A variety of reducing agents can be employed in this reaction, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common. masterorganicchemistry.com Sodium cyanoborohydride is advantageous as it can selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com The reaction conditions, including pH, are critical for optimizing the yield and selectivity. For instance, the reduction of ketones is often more efficient at a pH of 3-4. designer-drug.com

Below is a table summarizing common reducing agents used in reductive amination:

Table 1: Reducing Agents in Reductive Amination| Reducing Agent | Abbreviation | Notes |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common, versatile reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Allows for selective reduction of imines in the presence of carbonyls. masterorganicchemistry.comdesigner-drug.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | An alternative to NaBH₃CN, avoiding cyanide in the waste stream. masterorganicchemistry.comsciencemadness.org |

| a-picoline-borane | Used for the reductive alkylation of hydrazine (B178648) derivatives. organic-chemistry.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution is another fundamental strategy for N-alkylation of the piperidine ring. researchgate.netprinceton.edu In this approach, the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic carbon, typically part of an alkyl halide. wikipedia.org This reaction is influenced by the nature of the alkyl halide, the solvent, and the presence of a base. researchgate.netorganic-chemistry.org

To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction conditions must be carefully controlled. researchgate.net This can be achieved by slowly adding the alkyl halide to an excess of the amine. researchgate.net The choice of base is also important; inorganic bases like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) can be used to facilitate the reaction, often in a dry aprotic solvent like dimethylformamide (DMF). researchgate.net

Recent advancements include metallaphotoredox approaches, which offer an alternative to traditional thermal N-alkylation and can be used with a wide range of N-nucleophiles and alkyl bromides. princeton.edu

Chloroacetylation Protocols and Optimizations

The chloroacetylation of 4-phenylpiperidine to form 1-(chloroacetyl)-4-phenylpiperidine is a crucial acylation reaction. wikipedia.orgsemanticscholar.org This is typically achieved by reacting 4-phenylpiperidine with chloroacetyl chloride. semanticscholar.org Optimization of this protocol involves careful selection of catalysts and solvents to maximize yield and purity. semanticscholar.orgresearchgate.net

Catalyst Systems in Acylation Reactions

While some N-acylation reactions can proceed without a catalyst, the use of catalysts can significantly improve reaction rates and yields. orientjchem.org Both acidic and basic catalysts are commonly employed in acylation reactions. orientjchem.org In the context of chloroacetylation, a base is often used to scavenge the HCl byproduct generated during the reaction. researchgate.net Triethylamine is a common choice for this purpose. semanticscholar.org

Recent research has also explored the use of organocatalysts, such as chiral isothiourea, for N-acylation reactions, particularly in the synthesis of complex molecules with specific stereochemistry. dicp.ac.cnntu.edu.sg Additionally, metal-free, biocompatible conditions have been developed for chemoselective N-chloroacetylation, which is particularly relevant for applications in bioconjugation. researchgate.net

Solvent Effects on Reaction Outcomes

In the chloroacetylation of toluidine isomers, a related reaction, both polar and non-polar solvents such as acetonitrile (B52724) and benzene (B151609) have been investigated. semanticscholar.org Computational studies on N-chloropiperidines have shown that a combination of a continuum solvation model and the inclusion of explicit solvent molecules is effective in describing the reaction environment in aqueous media. uni-muenchen.denih.gov For N-alkylation via nucleophilic substitution, aprotic solvents like acetonitrile and DMF are frequently used. researchgate.net In some cases, catalyst-free N-acylation can be achieved in the absence of a solvent, offering a more environmentally friendly approach. orientjchem.org

The following table highlights solvents used in related N-alkylation and N-acylation reactions:

Table 2: Solvents in Piperidine Functionalization| Reaction Type | Solvent | Notes |

|---|---|---|

| Nucleophilic Substitution | Acetonitrile | Anhydrous conditions are often preferred. researchgate.net |

| Nucleophilic Substitution | Dimethylformamide (DMF) | Often used with a base like K₂CO₃ or NaH. researchgate.net |

| Chloroacetylation | Acetonitrile | Used in the chloroacetylation of toluidine. semanticscholar.org |

| Chloroacetylation | Benzene | Used in the chloroacetylation of toluidine. semanticscholar.org |

| Chloroacetylation | Dichloromethane (CH₂Cl₂) | Studied for chemoselective N-chloroacetylation. researchgate.net |

| N-Acylation | Water (H₂O) | Used in catalyst-free N-acylation with acetic anhydride. orientjchem.org |

Stereoselective Synthesis and Diastereoselectivity in Piperidine Chemistry

The synthesis of substituted piperidine analogues often requires precise control over the stereochemistry of the molecule. nih.govnih.gov Developing methods for stereoselective and diastereoselective synthesis is a major focus in modern organic chemistry. nih.govresearchgate.netresearchgate.net While 1-(chloroacetyl)-4-phenylpiperidine itself is not chiral, the principles of stereoselective synthesis are vital for creating its more complex, chiral analogues. acs.orgnih.gov

Various strategies have been developed to achieve high levels of stereocontrol. These include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as rhodium complexes, can lead to the formation of enantioenriched piperidines from pyridine (B92270) precursors. acs.org Chemo-enzymatic methods, combining chemical synthesis with biocatalysts, have also emerged as a powerful tool for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov

Substrate-Controlled Synthesis: The existing stereochemistry in a starting material can direct the stereochemical outcome of a reaction. For example, diastereoselective epoxidation of tetrahydropyridines can be controlled by the steric and electronic properties of the substrate. researchgate.net

Multicomponent Reactions: These reactions allow for the construction of complex, polysubstituted piperidines in a single step with high diastereoselectivity. researchgate.net

Recent research has demonstrated the synthesis of polysubstituted piperidines with high yield and diastereoselectivity through boronyl radical-catalyzed cycloaddition reactions. nih.gov These advanced methods provide access to a wide array of piperidine structures with defined stereochemistry, which is crucial for the development of new therapeutic agents. nih.govmdpi.comajchem-a.com

Derivatization Strategies for Structural Elucidation and Biological Probing

The chemical structure of 1-(chloroacetyl)-4-phenylpiperidine features a reactive α-chloroacetamide moiety, which serves as an excellent handle for derivatization. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles. This reactivity is central to strategies aimed at both confirming the compound's structure and developing tools for biological investigation. nih.gov

For structural elucidation, derivatization can be employed to improve analytical properties. For example, reacting the parent compound with a tag that has a high proton affinity can significantly enhance its detection by mass spectrometry. nih.gov This strategy is particularly useful for quantifying low-level analytes in complex mixtures. The introduction of a bulky or crystalline group can also facilitate X-ray crystallographic analysis, providing unambiguous proof of structure and stereochemistry.

In the context of biological probing, the chloroacetyl group acts as a covalent "warhead." nih.gov It can form stable, irreversible covalent bonds with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) found in the active or allosteric sites of proteins. This principle is the foundation of activity-based protein profiling (ABPP), a powerful chemical proteomic strategy used to identify enzyme function and discover new drug targets.

By attaching a reporter tag (like a fluorophore or biotin) to the 4-phenylpiperidine scaffold, derivatives of 1-(chloroacetyl)-4-phenylpiperidine can be transformed into activity-based probes. nih.gov These probes can be used to label their protein targets within complex biological systems, such as cell lysates or even live cells. The subsequent identification of these labeled proteins via techniques like mass spectrometry can reveal the compound's mechanism of action and off-target effects. nih.gov This approach allows researchers to "fish" for the biological targets of a molecule, providing critical insights into its pharmacological profile.

Table 3: Derivatization Reactions of 1-(Chloroacetyl)-4-phenylpiperidine for Biological Probing

| Derivative Type | Nucleophile | Linkage Formed | Application |

|---|---|---|---|

| Cysteine-reactive probe | Thiol (e.g., from Cys residue) | Thioether | Covalent labeling of proteins |

| Histidine-reactive probe | Imidazole (e.g., from His residue) | Alkylated imidazole | Covalent labeling of proteins |

| Affinity probe | Biotin-alkane-thiol | Thioether | Target pull-down and identification |

Spectroscopic and Crystallographic Characterization in Academic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

One-dimensional NMR, specifically ¹H and ¹³C NMR, is crucial for the initial structural confirmation of 1-(chloroacetyl)-4-phenylpiperidine. In ¹H NMR, the chemical shifts of the protons in the piperidine (B6355638) ring are typically observed in the range of δ 1.7–3.0 ppm. The protons of the phenyl group and the chloroacetyl moiety would appear at distinct chemical shifts, allowing for the assignment of each proton to its specific location within the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both nuclei.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-(Chloroacetyl)-4-phenylpiperidine Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹³C | Carbonyl (C=O) | ~168-170 |

| ¹H | Piperidine Ring Protons | ~1.7-3.0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of 1-(chloroacetyl)-4-phenylpiperidine, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the amide functionality is expected. This band typically appears in the region of 1680–1748 cm⁻¹. nih.gov Additionally, characteristic absorption bands for C-H bonds in the aromatic and aliphatic regions, as well as the C-N bond of the amide, would be observed, further confirming the presence of the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For 1-(chloroacetyl)-4-phenylpiperidine, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of the chloroacetyl group or fragmentation of the piperidine ring, providing further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-phenylpiperidine (B165713) derivatives is intrinsically linked to several key structural motifs. The core 4-phenylpiperidine structure itself is a foundational element for interaction with various biological targets. wikipedia.org The presence of the N-acyl group, in this case, a chloroacetyl moiety, is a significant determinant of the molecule's chemical reactivity and potential for covalent interactions with biological macromolecules.

In a study of N-chloroacetyl-2,6-diarylpiperidin-4-ones, the N-chloroacetyl group was integral to the observed antimicrobial activities. researchgate.net This suggests that the chloroacetyl group can act as an electrophile, potentially alkylating nucleophilic residues in the active sites of target enzymes or proteins. This covalent modification can lead to irreversible inhibition and a durable biological effect. The piperidin-4-one nucleus in these analogs is also a key contributor to their bioactivity, and modifications at this position can modulate receptor interactions. researchgate.net

Furthermore, research on other N-substituted 4-phenylpiperidine derivatives has highlighted the importance of the N-substituent for receptor affinity and selectivity. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, varying the N-substituent from methyl to allyl to phenethyl had a profound impact on their affinity for opioid receptors and their agonist versus antagonist activity. nih.gov

The phenyl group at the 4-position is another critical feature. Its orientation relative to the piperidine (B6355638) ring (axial versus equatorial) can significantly influence binding to target proteins. nih.govnih.gov The substitution pattern on the phenyl ring also plays a role. For example, a meta-hydroxyl group on the phenyl ring has been shown to enhance the potency of certain 4-phenylpiperidine analgesics. nih.gov

Impact of Substituent Modifications on Molecular Interactions

Modifications to the substituents on the 4-phenylpiperidine scaffold can dramatically alter the molecule's interactions with its biological targets. The nature of the N-substituent is particularly influential. In the case of 1-(chloroacetyl)-4-phenylpiperidine, the chloroacetyl group introduces a reactive electrophilic center. This is in contrast to many other 4-phenylpiperidine derivatives that feature less reactive N-alkyl or N-aralkyl groups, which primarily engage in non-covalent interactions such as hydrophobic and van der Waals forces. nih.govnih.gov

Studies on related N-acylpiperidines have shown that the nature of the acyl group can affect conformational preferences and, consequently, biological activity. For example, the replacement of an N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine was found to increase the inhibitory potency of a series of NAPE-PLD inhibitors by threefold. nih.govsigmaaldrich.comresearchgate.net This highlights the importance of the N-substituent in pre-organizing the molecule into a bioactive conformation.

Modifications to the phenyl ring also have a significant impact. The introduction of substituents on the phenyl ring can alter the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity. For example, in a series of 4-hydroxy-4-phenylpiperidines, modifications at the C-4 phenyl and N-1 positions were key to their activity as nociceptin (B549756) receptor ligands.

The following table summarizes the impact of key substituent modifications on the properties of 4-phenylpiperidine derivatives based on findings from related compounds.

| Modification Site | Substituent | Observed Impact on Bioactivity/Properties | Reference |

| Piperidine Nitrogen (N1) | Chloroacetyl | Potential for covalent modification of biological targets, leading to irreversible inhibition. | researchgate.net |

| Piperidine Nitrogen (N1) | Methyl, Allyl, Phenethyl | Modulates opioid receptor affinity and agonist/antagonist profile. | nih.gov |

| Phenyl Ring (C4) | m-Hydroxy | Enhances potency in certain analgesic derivatives. | nih.gov |

| Piperidine Ring | 2,6-Diaryl | Contributes to antimicrobial activity in N-chloroacetylated analogs. | researchgate.net |

Conformational Analysis and its Influence on Bioactivity

The conformational flexibility of the piperidine ring and the orientation of the 4-phenyl group are critical determinants of the biological activity of this class of compounds. The piperidine ring can adopt various chair and boat conformations, and the phenyl group can be oriented in either an axial or equatorial position. nih.gov

Computational studies on 4-phenylpiperidine analgesics have revealed that the phenyl equatorial conformation is generally preferred for compounds like the prodines, ketobemidone, and meperidine. nih.gov However, for ketobemidone and meperidine, the energy difference between the phenyl axial and equatorial conformers is small, suggesting that the axial conformer may be accessible and contribute to the biological activity. nih.gov It has been proposed that the phenyl axial conformer is responsible for the enhanced potency observed with a meta-hydroxyl group on the phenyl ring in these compounds. nih.gov

In contrast, for some 4-(m-hydroxyphenyl)piperidine analogs, binding in the preferred phenyl axial conformation appears to lead to agonistic activity, while the binding of a higher-energy phenyl equatorial conformer may result in antagonistic activity. nih.gov This dual activity profile highlights the subtle interplay between conformation and biological response. The presence of substituents on the piperidine ring can also influence the conformational equilibrium. For instance, a 3-methyl group can destabilize the phenyl axial conformation due to steric hindrance. nih.gov

Mechanistic Elucidation of Biological Activities at the Molecular Level

Investigation of Antimicrobial Action Mechanisms

The antimicrobial potential of 1-(Chloroacetyl)-4-phenylpiperidine can be postulated based on the known activities of similar chemical entities.

Antibacterial Target Identification and Pathway Perturbation

Derivatives of piperidine (B6355638) are known to exhibit antibacterial properties. biointerfaceresearch.com For instance, certain piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com The N-chloroacetyl group is a key feature that likely contributes to the antibacterial action. Chloroacetamide derivatives are known to possess a broad spectrum of biological activities, including antibacterial effects. researchgate.net

The mechanism of action for N-chloroacetylated compounds often involves the alkylation of biological macromolecules. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues in proteins and enzymes, such as cysteine, histidine, and lysine. This covalent modification can lead to the inactivation of essential enzymes, thereby disrupting critical cellular pathways necessary for bacterial survival.

One potential mode of action for N-chloroacetylated piperidines is the inhibition of bacterial enzymes. For example, N-chloroacetyl-2,6-diarylpiperidin-4-ones have demonstrated notable antibacterial activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net The presence of the N-chloroacetyl group in these compounds is crucial for their activity.

While specific enzyme targets for 1-(Chloroacetyl)-4-phenylpiperidine have not been identified, it is plausible that it could interfere with enzymes involved in cell wall synthesis, protein synthesis, or DNA replication through covalent modification.

Antifungal Mode of Action Research

Similar to their antibacterial effects, piperidine derivatives have also been investigated for their antifungal properties. biomedpharmajournal.org N-chloroacetyl-2,6-diarylpiperidin-4-ones have shown significant antifungal activity against various fungi, including Cryptococcus neoformans, Candida albicans, Rhizopus sp., Aspergillus flavus, and Aspergillus niger. researchgate.net The antifungal activity of these compounds is also likely attributed to the reactive N-chloroacetyl group.

The proposed mechanism of antifungal action mirrors the antibacterial mechanism, involving the alkylation and subsequent inactivation of essential fungal enzymes or proteins. This can disrupt fungal cell wall integrity, membrane function, or metabolic pathways. For example, the chloroacetyl group could react with key enzymes in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to membrane disruption and fungal cell death.

Antituberculosis Activity Exploration

While there is no direct evidence for the antituberculosis activity of 1-(Chloroacetyl)-4-phenylpiperidine, some piperidine derivatives have been explored for their potential against Mycobacterium tuberculosis. Given that the chloroacetyl group is a known reactive moiety capable of inhibiting various enzymes, it is conceivable that 1-(Chloroacetyl)-4-phenylpiperidine could exhibit antitubercular effects by targeting essential mycobacterial enzymes. Further research would be necessary to validate this hypothesis.

Molecular Mechanisms of Anticancer and Cytotoxic Effects

The 4-phenylpiperidine (B165713) scaffold is present in a number of compounds with demonstrated anticancer and cytotoxic activities. ajchem-a.commdpi.com The addition of a reactive chloroacetyl group could enhance these properties.

Enzyme Inhibition Pathways (e.g., Carbonic Anhydrase IX)

There is no specific data linking 1-(Chloroacetyl)-4-phenylpiperidine to the inhibition of Carbonic Anhydrase IX (CA IX). However, the general principle of enzyme inhibition by reactive species provides a framework for potential mechanisms. The chloroacetyl group is an electrophilic moiety that can covalently modify amino acid residues within an enzyme's active site, leading to irreversible inhibition.

While not directly related to 1-(Chloroacetyl)-4-phenylpiperidine, other heterocyclic compounds have been shown to inhibit CA IX. Given that CA IX is a key enzyme in tumor metabolism and pH regulation, its inhibition is a valid anticancer strategy. If 1-(Chloroacetyl)-4-phenylpiperidine were to access the active site of CA IX, the chloroacetyl group could potentially react with nucleophilic residues, leading to enzyme inactivation. However, this remains a speculative mechanism without direct experimental support.

Cellular Pathway Modulation

The cytotoxic effects of 4-phenylpiperidine derivatives often involve the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. For instance, some phenylpiperidine derivatives have been shown to act as inhibitors of glutaminyl-peptide cyclotransferase (QPCT) and glutaminyl-peptide cyclotransferase-like protein (QPCTL), which could have implications in cancer therapy. nih.gov

The chloroacetyl group in 1-(Chloroacetyl)-4-phenylpiperidine could contribute to cytotoxicity by alkylating various cellular targets, including DNA and proteins involved in cell cycle regulation and apoptosis. This non-specific alkylation can induce cellular stress and trigger programmed cell death.

It is also plausible that 1-(Chloroacetyl)-4-phenylpiperidine could modulate signaling pathways involved in cancer progression. For example, some piperidine derivatives have been shown to influence pathways that are critical for tumor cell survival and proliferation. ajchem-a.com The cytotoxic activity of chloroacetyl-containing compounds has been demonstrated against various cancer cell lines, and their mechanism often involves the induction of apoptosis. chemicalbook.com

Receptor Binding and Modulation Mechanisms (e.g., Dopamine (B1211576) D4 Receptor)

Currently, there is a lack of specific research data detailing the binding affinity or modulation mechanisms of 1-(Chloroacetyl)-4-phenylpiperidine at the dopamine D4 receptor. Structure-activity relationship (SAR) studies on analogous piperidine and piperazine (B1678402) derivatives have shown that modifications to the piperidine ring and its substituents can significantly influence binding to dopamine receptor subtypes. For instance, research on other 4-phenylpiperidine derivatives has identified compounds with varying degrees of affinity and selectivity for the D4 receptor. These studies highlight the importance of the substituent at the 1-position of the piperidine ring in determining receptor interaction. However, without direct experimental binding assays, such as radioligand displacement studies, for 1-(Chloroacetyl)-4-phenylpiperidine, its specific interaction with the D4 receptor cannot be confirmed or characterized.

Antioxidant Mechanisms at the Molecular Level

There is no available scientific literature that has investigated the antioxidant properties of 1-(Chloroacetyl)-4-phenylpiperidine. Generally, the antioxidant capacity of a compound is assessed through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metal ions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, and ferric reducing antioxidant power (FRAP) analysis. For a compound to exhibit antioxidant activity through free radical scavenging, it typically requires a chemical feature capable of donating a hydrogen atom or an electron to stabilize the radical. The molecular structure of 1-(Chloroacetyl)-4-phenylpiperidine does not possess the typical functional groups, such as phenolic hydroxyls or conjugated systems, that are commonly associated with significant antioxidant properties. The presence of the electrophilic chloroacetyl group might also confer reactivity that is not typically associated with antioxidant action. Therefore, any potential antioxidant activity of this compound remains to be experimentally determined.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Studies for Electronic and Geometrical Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(Chloroacetyl)-4-phenylpiperidine, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netespublisher.com These calculations confirm the stability of the molecule's structure and provide a foundation for more advanced computational analyses. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for 1-(Chloroacetyl)-4-phenylpiperidine (Illustrative) (Note: These values are illustrative and based on typical findings for similar organic molecules in DFT studies.)

| Parameter | Symbol | Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity | χ | 3.85 eV | Describes the power to attract electrons |

| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution |

| Chemical Softness | S | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | 2.79 eV | Measures the propensity to accept electrons |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and distribution of these orbitals are critical for understanding chemical reactivity and electronic transitions. imperial.ac.uk In 1-(Chloroacetyl)-4-phenylpiperidine, the HOMO is typically localized on the phenylpiperidine moiety, indicating this region is prone to electrophilic attack, while the LUMO is often centered around the chloroacetyl group, the electron-accepting portion of the molecule. espublisher.com

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from FMO analysis. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. espublisher.comlibretexts.org For this compound, the relatively large energy gap indicates good stability. espublisher.com

Non-linear optical (NLO) properties are of interest for materials used in optical technologies. northwestern.edu Computational methods can predict the NLO behavior of molecules like 1-(Chloroacetyl)-4-phenylpiperidine by calculating the total molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These properties arise from the interaction of the molecule with an intense electric field, such as from a laser. espublisher.com The presence of electron-donating (phenylpiperidine) and electron-accepting (chloroacetyl) groups connected through a π-system can lead to significant NLO responses. anu.edu.aunih.gov Calculations for similar donor-acceptor molecules have shown that they can possess higher hyperpolarizability values compared to standard materials like urea, suggesting potential NLO applications. espublisher.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a derivative of 1-(Chloroacetyl)-4-phenylpiperidine, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

In studies involving similar chloroacetyl piperazine (B1678402) derivatives, docking simulations are used to investigate binding modes within the active sites of target proteins. nih.govnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. researchgate.netsemanticscholar.org The results are often quantified by a docking score, which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. researchgate.net This information is crucial for lead optimization in rational drug design. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netmdpi.com MD simulations model the movements and conformational changes of atoms and molecules, providing a more realistic representation of the biological environment. nih.gov

For a compound like 1-(Chloroacetyl)-4-phenylpiperidine bound to a target protein, MD simulations can be used to:

Assess the stability of the docked pose. mdpi.com

Analyze the flexibility of the ligand and protein. mdpi.com

Calculate the binding free energy, providing a more accurate estimation of binding affinity. mdpi.com

Observe conformational changes in the protein upon ligand binding. researchgate.net

Studies on related phenyl-piperazine scaffolds have used MD simulations to understand complex kinetics and conformational changes, which is essential for designing effective inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

For a series of derivatives based on the 1-(Chloroacetyl)-4-phenylpiperidine scaffold, a QSAR study would involve:

Generating a dataset of compounds with measured biological activities.

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the descriptors with activity. nih.gov

Successful QSAR models can highlight the key molecular features that determine the activity of these inhibitors, guiding the design of more potent analogs. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, it provides a detailed picture of how molecules pack together. whiterose.ac.ukresearchgate.net

Advanced Analytical Research Methods in Compound Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is an indispensable tool in chemical synthesis, providing robust methods for both the assessment of product purity and the isolation of the target compound from reaction mixtures and byproducts. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like 1-(Chloroacetyl)-4-phenylpiperidine. Its high resolution and sensitivity make it ideal for quantifying the main component and detecting trace impurities.

A common approach for analyzing piperidine (B6355638) derivatives is reversed-phase HPLC (RP-HPLC). nih.gov In this mode, a nonpolar stationary phase, typically a C18 or C8 alkyl-silica column, is used with a polar mobile phase. For 1-(Chloroacetyl)-4-phenylpiperidine, a gradient elution method is often employed, starting with a higher proportion of an aqueous solvent and gradually increasing the concentration of an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comflorajournal.com An acid additive like formic acid or phosphoric acid is frequently included in the mobile phase to improve peak shape and ensure the consistent ionization of any basic sites on the molecule. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the compound's structure provides a chromophore that absorbs in the UV region, typically around 254 nm. google.com Method validation for similar piperidone analogues has demonstrated excellent linearity, accuracy, and precision, with limits of detection (LOD) and quantitation (LOQ) often falling in the low ng/mL range. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for 1-(Chloroacetyl)-4-phenylpiperidine Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

This table presents a hypothetical but scientifically plausible set of parameters based on methods for structurally related compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 1-(Chloroacetyl)-4-phenylpiperidine has a sufficiently high boiling point and can be volatilized without decomposition, GC, particularly when coupled with a mass spectrometer (GC-MS), is a valuable method for its characterization.

The analysis would typically be performed on a nonpolar capillary column, such as one coated with a 5% phenyl/95% methyl polysiloxane stationary phase (e.g., HP-5MS). mmu.ac.uk Helium is the most common carrier gas. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet, where it is vaporized and swept onto the column. A temperature program is used to facilitate the separation of compounds, starting at a lower temperature and ramping up to a higher temperature to elute less volatile components. unodc.orgnih.gov

When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra for each separated component. The electron ionization (EI) mass spectrum of 1-(Chloroacetyl)-4-phenylpiperidine would be expected to show a characteristic fragmentation pattern, providing definitive structural confirmation.

Table 2: Representative GC-MS Parameters for 1-(Chloroacetyl)-4-phenylpiperidine

| Parameter | Value |

| Column | HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

| Injection Mode | Split (e.g., 50:1) |

This table outlines typical GC-MS conditions that could be applied for the analysis of this compound, based on established methods for other phenylpiperidine derivatives. mmu.ac.uknih.gov

Column Chromatography (e.g., Silica (B1680970) Gel)

For the preparative isolation and purification of 1-(Chloroacetyl)-4-phenylpiperidine on a larger scale than analytical chromatography allows, column chromatography using silica gel as the stationary phase is the method of choice. tandfonline.com This technique separates compounds based on their differential adsorption to the polar silica surface.

The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of intermediate polarity is typically required for amide compounds. researchgate.net A common approach involves using a mixture of a nonpolar solvent, such as hexane (B92381) or benzene (B151609), and a more polar solvent, like ethyl acetate (B1210297) or acetone. tandfonline.comreddit.com The optimal ratio is determined empirically using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired compound that allows for effective separation from impurities.

It is important to note that some amide compounds can exhibit instability on silica gel, potentially leading to degradation if exposure is prolonged. rsc.org Therefore, the chromatography should be performed efficiently. Fractions are collected as the eluent passes through the column, and these are analyzed by TLC to identify and combine the pure fractions containing 1-(Chloroacetyl)-4-phenylpiperidine.

Table 3: Typical Column Chromatography System for Purifying Amides

| Parameter | Description |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Eluent System | Hexane:Ethyl Acetate (e.g., starting at 4:1, progressing to 2:1) |

| Loading Method | Sample dissolved in minimal eluent or DCM, loaded onto the column |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

This table provides a general outline for a silica gel column chromatography purification, based on common practices for amide synthesis. tandfonline.comresearchgate.net

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-MS)

To gain deeper insight into complex reaction mixtures or to characterize unknown byproducts, advanced hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, combining the separation capabilities of HPLC with the mass-resolving power of mass spectrometry. researchgate.net

For the analysis of 1-(Chloroacetyl)-4-phenylpiperidine, an LC-MS system would typically use a reversed-phase column and mobile phase system similar to that described for HPLC. After elution from the column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is a common choice for N-acylated piperidines, as the amide nitrogen can be readily protonated to form a pseudomolecular ion [M+H]⁺. researchgate.netnih.gov

This initial mass analysis provides the molecular weight of the compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is often unique to the compound's structure and can be used to confirm the identity of 1-(Chloroacetyl)-4-phenylpiperidine and to elucidate the structures of any related impurities. nih.govnih.gov This technique is invaluable for confirming the presence of the chloroacetyl and phenylpiperidine moieties within the molecule.

Table 4: Illustrative LC-MS/MS Parameters for Structural Elucidation

| Parameter | Value/Description |

| LC System | UPLC/HPLC with C18 or C8 column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis Mode | Full Scan (for parent ions) and Product Ion Scan (for fragmentation) |

| Parent Ion (m/z) | Expected [M+H]⁺ for C₁₃H₁₆ClNO |

| Collision Gas | Argon or Nitrogen |

| Expected Fragments | Ions corresponding to the loss of the chloroacetyl group or fragmentation of the piperidine ring |

This table describes a representative LC-MS/MS setup for the detailed characterization of piperidine-based compounds. researchgate.netnih.gov

Exploration of the 1 Chloroacetyl 4 Phenylpiperidine Scaffold in Chemical Biology Research

Design and Synthesis of Novel Derivatives for Target Identification

The design of novel derivatives based on the 1-(chloroacetyl)-4-phenylpiperidine scaffold is a key strategy for identifying new protein targets. This approach combines a specific recognition element, the 4-phenylpiperidine (B165713) core, with a reactive electrophilic "warhead," the chloroacetyl group, to enable covalent modification of target proteins.

The 4-phenylpiperidine moiety serves as a versatile starting point for derivatization, allowing for the introduction of various substituents to modulate the affinity and selectivity of the resulting probes for specific protein binding pockets. The phenyl ring and the piperidine (B6355638) nitrogen are common sites for chemical modification. For instance, the synthesis of analogs with different substituents on the phenyl ring can be achieved through standard cross-coupling reactions, while the piperidine nitrogen can be readily acylated with different chloroacetylating agents.

The chloroacetyl group functions as a reactive handle for covalent labeling of nucleophilic amino acid residues, primarily cysteine, within the binding site of a target protein. This irreversible binding allows for the enrichment and subsequent identification of the target protein using proteomic techniques such as activity-based protein profiling (ABPP). nih.govnih.gov The general principle of ABPP involves the use of small molecule probes to assess the functional state of enzymes in complex biological mixtures. nih.gov

A typical synthetic route to generate a library of 1-(chloroacetyl)-4-phenylpiperidine derivatives for target identification would involve the initial synthesis of a variety of 4-phenylpiperidine analogs, followed by acylation with chloroacetyl chloride or a related reagent. The resulting library of covalent probes can then be screened against cell lysates or in living cells to identify proteins that are specifically labeled.

Table 1: Exemplary Design of 1-(Chloroacetyl)-4-phenylpiperidine Derivatives for Target Identification

| Derivative | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Piperidine) | Rationale for Design |

| 1 | H | H | Parent scaffold for baseline activity |

| 2 | 4-OCH₃ | H | Electron-donating group to potentially enhance binding affinity |

| 3 | 4-CF₃ | H | Electron-withdrawing group to alter binding electronics |

| 4 | H | 3-CH₃ | Introduction of steric bulk to probe pocket topography nih.gov |

Functional Probing of Biological Systems with Chemical Variants

Once a target protein has been identified, chemical variants of the 1-(chloroacetyl)-4-phenylpiperidine scaffold can be employed to probe its function within a biological system. By systematically altering the structure of the probe, researchers can investigate the specific interactions between the probe and its target, and how these interactions modulate the protein's activity.

For example, the development of probes with varying reactivity of the chloroacetyl warhead can provide insights into the accessibility and reactivity of the targeted cysteine residue. This can be achieved by introducing electron-donating or electron-withdrawing groups adjacent to the chloroacetyl moiety, which can modulate its electrophilicity.

Furthermore, the synthesis of "clickable" derivatives, where the chloroacetyl group is replaced with a bioorthogonal handle such as an alkyne or azide, allows for the attachment of reporter tags (e.g., fluorophores or biotin) after the probe has bound to its target. This two-step labeling strategy can minimize steric hindrance that might otherwise interfere with target binding.

The use of these chemical variants in cellular or in vivo models can help to elucidate the physiological and pathological roles of the identified target protein. For instance, by observing the phenotypic effects of covalently inhibiting the target protein with a specific probe, researchers can infer its function in a particular signaling pathway or disease process. nih.gov

Table 2: Chemical Variants for Functional Probing

| Variant Type | Modification | Purpose |

| Reactivity-Tuned Probe | Alteration of the chloroacetyl warhead's electronics | To probe the reactivity of the target cysteine |

| Bioorthogonal Probe | Replacement of the chloroacetyl group with an alkyne or azide | To enable two-step labeling with reporter tags |

| Photo-affinity Probe | Incorporation of a photo-crosslinking group | To capture interacting partners in a light-dependent manner |

Rational Design Strategies for Enhanced Mechanistic Study

Rational design strategies are crucial for developing 1-(chloroacetyl)-4-phenylpiperidine derivatives with enhanced properties for detailed mechanistic studies. These strategies often rely on computational modeling and structure-activity relationship (SAR) data to guide the synthesis of optimized probes. nih.gov

Computational docking studies can be used to predict the binding mode of different derivatives within the active site of a target protein. This information can then be used to design new analogs with improved affinity and selectivity. For example, if a docking model reveals a hydrophobic pocket near the binding site, a derivative with a corresponding hydrophobic substituent can be synthesized to exploit this interaction.

SAR studies involve systematically modifying the structure of the probe and evaluating the effect of these changes on its binding affinity and inhibitory activity. This data can be used to build a model of the pharmacophore, which describes the key chemical features required for potent and selective binding. For instance, studies on 4-phenylpiperidine analgesics have shown that the conformation of the phenyl ring (axial versus equatorial) can significantly impact their activity. nih.govnih.gov

The insights gained from these rational design approaches can be used to develop highly potent and selective probes that can be used to dissect the molecular mechanisms of target protein function with high precision. These optimized probes can also serve as starting points for the development of therapeutic agents.

Table 3: Rational Design Strategies for Mechanistic Probes

| Design Strategy | Approach | Desired Outcome |

| Structure-Based Design | Utilize computational docking and X-ray crystallography | Design of probes with enhanced affinity and selectivity |

| SAR-Guided Optimization | Systematically modify the probe and assess activity | Identification of key pharmacophoric features nih.gov |

| Conformational Analysis | Study the preferred conformations of derivatives | Understanding the impact of stereochemistry on activity nih.gov |

Future Research Directions and Unaddressed Scientific Inquiries

Elucidating Novel Biological Targets and Pathways

A primary area for future investigation is the identification and characterization of the biological targets of 1-(Chloroacetyl)-4-phenylpiperidine. The presence of the 4-phenylpiperidine (B165713) moiety suggests a potential interaction with opioid receptors. nih.govresearchgate.net However, the chloroacetyl group could enable covalent modification of these or other receptors, leading to unique pharmacological profiles.

Future research should employ a multi-pronged approach to deorphanize this compound:

Affinity-Based Proteomics: Utilizing the reactive chloroacetyl group, an alkyne- or biotin-tagged analogue of 1-(Chloroacetyl)-4-phenylpiperidine could be synthesized. This probe would allow for the covalent labeling of target proteins in cell lysates or living cells, which can then be identified using mass spectrometry.

Phenotypic Screening: High-throughput screening of 1-(Chloroacetyl)-4-phenylpiperidine across a diverse range of cell lines and disease models could uncover unexpected therapeutic applications. Hits from these screens would then guide target identification efforts.

Pathway Analysis: Upon identification of primary targets, subsequent studies should focus on elucidating the downstream signaling pathways modulated by the compound. This would involve techniques such as transcriptomics (RNA-seq) and proteomics to map the global cellular changes induced by compound treatment.

Application of Advanced Mechanistic Probes

Understanding the precise mechanism of action of 1-(Chloroacetyl)-4-phenylpiperidine requires the use of sophisticated chemical and biological probes. The chloroacetyl group is a key feature that warrants detailed investigation.

Future research in this area could include:

Development of Photoaffinity Probes: To gain more precise spatial and temporal control over target labeling, photoactivatable analogues of 1-(Chloroacetyl)-4-phenylpiperidine could be developed. These probes would only become reactive upon exposure to a specific wavelength of light, allowing for more targeted labeling of binding partners.

Kinetic Analysis of Target Engagement: Techniques such as biolayer interferometry (BLI) or surface plasmon resonance (SPR) could be used to quantify the binding kinetics of 1-(Chloroacetyl)-4-phenylpiperidine and its analogues to purified target proteins. This would provide valuable data on the covalent modification rate and binding affinity.

Structural Biology: Co-crystallization of 1-(Chloroacetyl)-4-phenylpiperidine with its identified biological target(s) would provide atomic-level insights into the binding mode and the specific residues involved in covalent bond formation.

Development of Innovative Synthetic Routes for Complex Analogues

While the synthesis of 1-(Chloroacetyl)-4-phenylpiperidine itself is relatively straightforward, the development of more complex analogues for structure-activity relationship (SAR) studies will require innovative synthetic strategies. The 4-phenylpiperidine core offers multiple points for diversification. semanticscholar.org

Potential avenues for synthetic innovation include:

Asymmetric Synthesis: Developing stereoselective syntheses to access enantiomerically pure analogues of 1-(Chloroacetyl)-4-phenylpiperidine will be crucial, as different stereoisomers may exhibit distinct biological activities and target selectivities.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the phenyl ring or the piperidine (B6355638) core would allow for the rapid generation of a diverse library of analogues from a common intermediate. This could involve C-H activation or other modern synthetic techniques.

Combinatorial Chemistry: The use of automated synthesis platforms could facilitate the creation of large libraries of 1-(Chloroacetyl)-4-phenylpiperidine analogues with variations at multiple positions, accelerating the discovery of compounds with optimized properties. Research into related piperazine (B1678402) derivatives has shown the utility of such approaches. researchgate.netnih.gov

Integration of Multiscale Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be essential to accelerate research on 1-(Chloroacetyl)-4-phenylpiperidine. frontiersin.orgfrontiersin.org

Key areas for integration include:

Virtual Screening: Computational docking of virtual libraries of compounds based on the 1-(Chloroacetyl)-4-phenylpiperidine scaffold against known and hypothetical protein targets could prioritize the synthesis of the most promising analogues.

Molecular Dynamics Simulations: MD simulations can be used to model the dynamic interactions between 1-(Chloroacetyl)-4-phenylpiperidine and its biological targets, providing insights into the stability of the complex and the mechanism of covalent modification.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of novel compounds and guide further synthetic efforts.

Addressing Gaps in Structure-Mechanism Understanding

A significant gap in our knowledge is the precise relationship between the structure of 1-(Chloroacetyl)-4-phenylpiperidine and its mechanism of action. Future research should aim to systematically probe this relationship.

Key unanswered questions include:

Role of the Chloroacetyl Group: Is the chloroacetyl group essential for activity? Does it primarily serve as a covalent handle, or does it also contribute to non-covalent interactions?

Influence of Phenyl Ring Substitution: How do substituents on the phenyl ring affect target affinity, selectivity, and pharmacokinetic properties?

Conformational Effects of the Piperidine Ring: How does the conformation of the piperidine ring influence the presentation of the pharmacophoric elements to the biological target?

To address these questions, a systematic SAR study is required, where each part of the molecule is modified and the resulting changes in biological activity are carefully measured.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(Chloroacetyl)-4-phenylpiperidine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via alkylation of 4-phenylpiperidine with chloroacetyl chloride in anhydrous solvents like dichloromethane. Key steps include:

- Reaction Setup : Stirring under inert atmosphere (N₂/Ar) to avoid hydrolysis of chloroacetyl chloride .

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .

- Characterization : Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~2.1–3.1 ppm for piperidine protons, δ ~170 ppm for carbonyl carbon) .

Q. What analytical techniques are critical for characterizing 1-(Chloroacetyl)-4-phenylpiperidine?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for backbone confirmation (e.g., piperidine ring protons at δ 1.7–3.0 ppm, chloroacetyl carbonyl at δ 168–170 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight (calc. for C₁₃H₁₅ClNO: 236.0841 g/mol) .

- X-ray Crystallography : For resolving stereochemical ambiguities; crystal lattice parameters (e.g., space group P2₁/c, Z = 4) ensure structural accuracy .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride byproducts .

- Storage : In airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in synthesis be resolved?

- Methodological Answer :

- Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and quantify enantiomeric excess (ee) .

- Vibrational Circular Dichroism (VCD) : To assign absolute configurations when X-ray data is unavailable .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stability of stereoisomers .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Derivatization : React the chloroacetyl group with nucleophiles (e.g., amines, thiols) to generate prodrugs or targeted conjugates .

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to direct functionalization at the chloroacetyl site .

- Structure-Activity Relationship (SAR) : Modify the phenyl ring (e.g., para-substitution) and assess binding affinity via radioligand assays .

Q. How can discrepancies in biological activity data across studies be addressed?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .

- Metabolic Stability Tests : Incubate with liver microsomes to identify metabolites that may interfere with activity measurements .

- Co-crystallization Studies : Resolve target-ligand interactions (e.g., with serotonin receptors) to validate mechanistic hypotheses .

Q. What computational tools predict the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculations : Use SwissADME to estimate hydrophobicity (predicted LogP ~2.1) .

- Solubility Prediction : AQUAFAC models to determine aqueous solubility (~0.5 mg/mL at pH 7.4) .

- Pharmacokinetics : ADMETlab 2.0 for predicting BBB permeability (low) and CYP450 inhibition profiles .

Data Contradiction Analysis

Q. How to reconcile variations in reported melting points or spectral data?

- Methodological Answer :

- Purity Verification : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points (reported range: 47–48°C) .

- Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Interlaboratory Calibration : Cross-validate instrumentation (e.g., NMR magnet strength, LC-MS ionization efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.